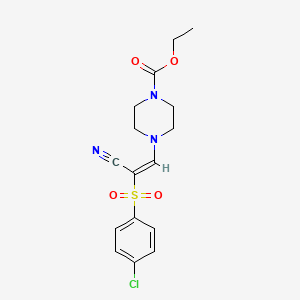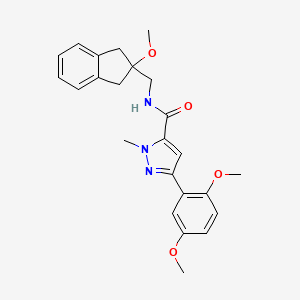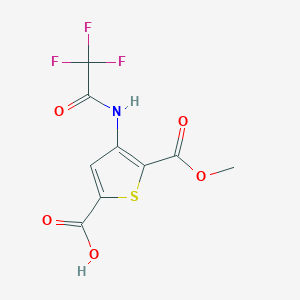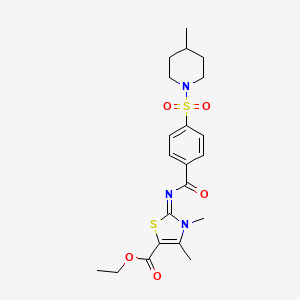
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including one-pot reactions and the use of direct methods for crystal structure analysis. For instance, a study by Ünaleroğlu, Temelli, and Hökelek (2002) describes a facile one-pot reaction involving N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to synthesize a novel compound with confirmed structure by 1H NMR, MS, FTIR techniques, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002). This approach highlights the complexity and precision required in synthesizing chlorophenyl and imidazolidinyl derivatives.
Molecular Structure Analysis
Crystal and molecular structures of compounds within this chemical family have been extensively studied. For example, Şahin et al. (2014) utilized single-crystal X-ray diffraction and compared molecular geometries using Density Functional Theory (DFT) to analyze the structures of related compounds (Şahin, Septioğlu, Calis, & Işık, 2014). These analyses are crucial for understanding the spatial arrangement of atoms within the molecule and their electronic interactions.
Chemical Reactions and Properties
The reactivity and interaction of compounds in this category with various reagents are significant for their application in synthesis and potential pharmaceutical applications. For instance, Reznikov et al. (2004) discussed several approaches to synthesizing derivatives and explored their reactivity with electrophiles, showcasing the diverse chemical behavior these compounds exhibit (Reznikov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. Studies like that of Xu et al. (2005), which detailed the crystal structure of a related compound, help elucidate these properties and their implications on solubility and stability (Xu, Yu, Yin, Zhou, & Yang, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability, are closely tied to the compound's structure. The study of these properties is essential for understanding potential reactions and applications. For example, the work by Fortin et al. (2011) on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides provides insights into the antiproliferative activities and chemical interactions of these compounds (Fortin et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- 2,4-Dichlorophenyl compounds have shown significant antibacterial and antifungal properties. For instance, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one and its derivatives have been identified as potent antibacterial agents, particularly against anaerobic bacteria (Dickens et al., 1991). Similarly, certain derivatives have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mistry & Desai, 2006).
Applications in Drug Synthesis
- The derivatives of 2,4-Dichlorophenyl compounds are instrumental in the synthesis of various pharmaceuticals. For example, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, can be produced through biotransformation using a specific strain of Acinetobacter sp. (Miao et al., 2019). Moreover, the synthesis of other antifungal agents, like those derived from (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrates the versatility of 2,4-Dichlorophenyl compounds in medicinal chemistry (Raga et al., 1992).
Applications in Chemical Synthesis and Analysis
- 2,4-Dichlorophenyl derivatives have been used in the synthesis of other chemical compounds. For instance, protic hydroxylic ionic liquids with two types of nitrogenous centers have been synthesized using derivatives of 2,4-Dichlorophenyl compounds (Shevchenko et al., 2017). Additionally, these compounds have been employed in computational studies to understand chemical reactions, such as the nucleophilic substitution reactions of N-2-Haloethyl derivatives (Kolyamshin et al., 2021).
Environmental Applications
- Research on 2,4-Dichlorophenyl compounds also extends to environmental applications. For example, studies on the oxidative thermal degradation of 2-chlorophenol, a related compound, have provided insights into the mechanisms of dioxin formation, which is crucial for environmental pollution control (Evans & Dellinger, 2005).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c20-14-7-9-17(15(21)12-14)28-29(26,27)11-10-23-18(24)16(22-19(23)25)8-6-13-4-2-1-3-5-13/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNJHMYVSIWPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)
